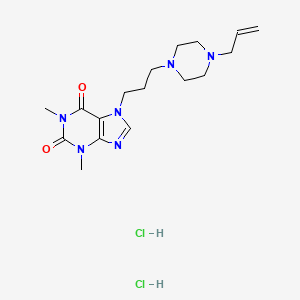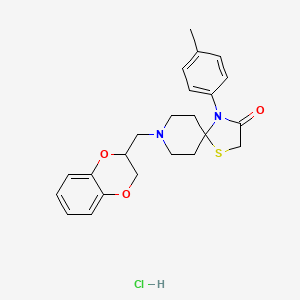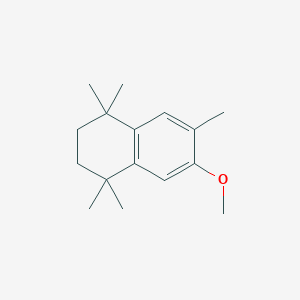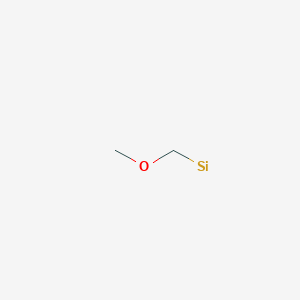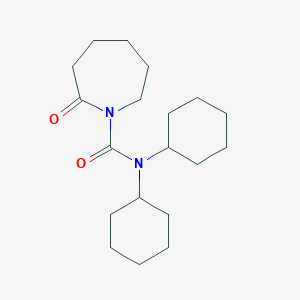
N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a dicyclohexyl group attached to an oxoazepane ring, which is further connected to a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods. The catalytic amidation often employs coupling reagents or catalysts to activate the carboxylic acid, facilitating its reaction with amines to form the desired amide bond . Non-catalytic methods may involve direct amidation under specific conditions, such as elevated temperatures or the use of dehydrating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The choice of reagents and conditions is crucial to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Oxoazepane-1-carboxamide: This compound shares a similar core structure but lacks the dicyclohexyl group, resulting in different chemical and physical properties.
Caprolactam: Another related compound, caprolactam, is a precursor to nylon and has a similar azepane ring structure.
Uniqueness: N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide is unique due to the presence of the dicyclohexyl group, which imparts distinct steric and electronic effects
Propiedades
Número CAS |
23453-36-3 |
|---|---|
Fórmula molecular |
C19H32N2O2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
N,N-dicyclohexyl-2-oxoazepane-1-carboxamide |
InChI |
InChI=1S/C19H32N2O2/c22-18-14-8-3-9-15-20(18)19(23)21(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h16-17H,1-15H2 |
Clave InChI |
ZMWDDVFVHJGLJR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)C(=O)N3CCCCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


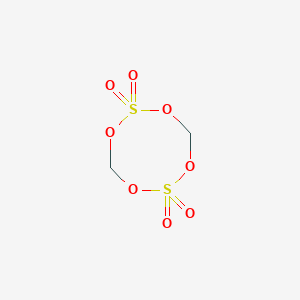
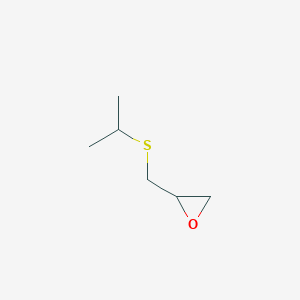



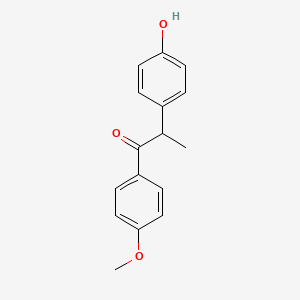
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)

